molecular formula C10H11BrF3NO B13722978 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine

Cat. No.: B13722978
M. Wt: 298.10 g/mol
InChI Key: PWWNFBQPFMCJLN-UHFFFAOYSA-N
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Description

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine is an organic compound characterized by the presence of bromine, isopropoxy, and trifluoromethyl groups attached to a phenylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine typically involves multiple steps, starting from commercially available precursors. One common method includes the bromination of a suitable phenylamine derivative, followed by the introduction of the isopropoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halides, nitriles, or organometallic compounds are employed under conditions like reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized phenylamine derivatives.

Scientific Research Applications

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-isopropoxy-4-(trifluoromethyl)pyridine
  • 4-Bromo-2-isopropyl-5-methylphenol
  • 2-Bromo-5-(trifluoromethoxy)pyridine

Uniqueness

5-Bromo-2-isopropoxy-4-trifluoromethylphenylamine is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the bromine atom provides a site for further functionalization. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H11BrF3NO

Molecular Weight

298.10 g/mol

IUPAC Name

5-bromo-2-propan-2-yloxy-4-(trifluoromethyl)aniline

InChI

InChI=1S/C10H11BrF3NO/c1-5(2)16-9-3-6(10(12,13)14)7(11)4-8(9)15/h3-5H,15H2,1-2H3

InChI Key

PWWNFBQPFMCJLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)C(F)(F)F)Br)N

Origin of Product

United States

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